molecular formula C11H17NO3 B13148063 Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate

Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate

Cat. No.: B13148063
M. Wt: 211.26 g/mol
InChI Key: KRAKYAOCMOKSST-BQYQJAHWSA-N
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Description

Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a cyclohexylamino group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate typically involves the reaction of cyclohexylamine with methyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a hydroxy derivative.

Scientific Research Applications

Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenylamino)-4-oxobut-2-enoate
  • Methyl 4-(methylamino)-4-oxobut-2-enoate
  • Methyl 4-(ethylamino)-4-oxobut-2-enoate

Uniqueness

Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl (E)-4-(cyclohexylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C11H17NO3/c1-15-11(14)8-7-10(13)12-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13)/b8-7+

InChI Key

KRAKYAOCMOKSST-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCCCC1

Canonical SMILES

COC(=O)C=CC(=O)NC1CCCCC1

Origin of Product

United States

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